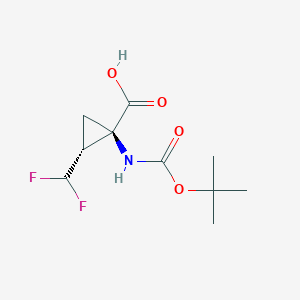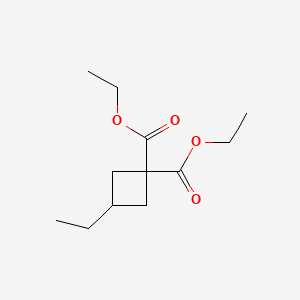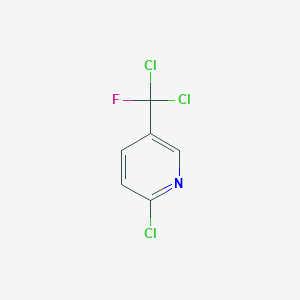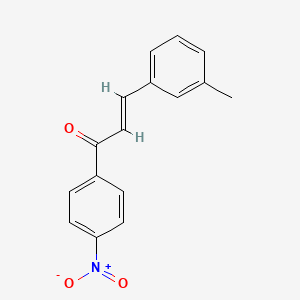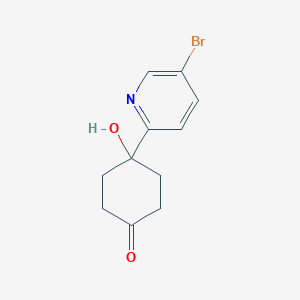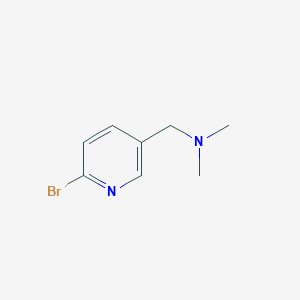
1-(6-Bromopyridin-3-yl)-N,N-dimethylmethanamine
概要
説明
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” is a brominated pyridine derivative . It has a molecular weight of 216.08 and is stored at 4°C. It is an oil in its physical form .
Molecular Structure Analysis
The InChI code for “1-(6-Bromopyridin-3-yl)propan-1-ol” is1S/C8H10BrNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5,7,11H,2H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model. Physical And Chemical Properties Analysis
The compound “1-(6-Bromopyridin-3-yl)propan-1-ol” has a molecular weight of 216.08 . It is an oil in its physical form and is stored at 4°C .科学的研究の応用
Synthesis and Structural Analysis
Lithium and Potassium Amides of Aminopyridines : A study by Scott et al. (2004) detailed the synthesis of monoarylated bromopyridines through a reaction involving 1-bromo-2,4,6-diisopropylbenzene and 2,6-dibromopyridine. This process leads to the formation of lithium aminopyridinate, a crystalline material with potential applications in organic synthesis (Scott, Schareina, Tok, & Kempe, 2004).
Facile Method for Synthesizing N-polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) presented a method involving 4-dimethylaminopyridine treated with CF2Br2 and BrCF2CF2Br, leading to the formation of pyridinium bromides. This method has implications for the synthesis of complex organic compounds (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Arylation of Adamantanamines : Averin et al. (2013) conducted a study on palladium-catalyzed arylation of amines in the adamantane series with 3-bromopyridine, leading to the formation of N-(pyridin-3-yl)-substituted amines. This research highlights a key application in the synthesis of adamantine derivatives (Averin, Baranova, Abel, Kovalev, Buryak, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2013).
Pharmaceutical Applications
Synthesis of Novel Palladacycles : Elgazwy et al. (2013) explored the synthesis of palladacycle compounds with potential as antitumoral agents and inhibitors of cathepsin B activity. This study highlights the role of bromopyridine derivatives in developing new pharmacological agents (Elgazwy, Shehata, Zaki, Solima, & Elbakkry, 2013).
Activity Against Trypanosoma cruzi : Pereira et al. (1998) investigated the efficacy of propenamine derivatives, including bromopyridine-linked compounds, against Trypanosoma cruzi. This study provides insights into the potential therapeutic applications of these compounds in treating infections (Pereira, de Castro, & Durán, 1998).
Chemical Properties and Interactions
- Halogen Bonding and N-Arylation Interplay : Baykov et al. (2021) studied the interaction between haloarenenitriles and azines, demonstrating how steric and electronic effects influence the formation of N-arylation products. This research offers insights into the chemical behavior of bromopyridines in complex reactions (Baykov, Geyl, Ivanov, Gomila, Frontera, & Kukushkin, 2021).
Safety and Hazards
特性
IUPAC Name |
1-(6-bromopyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-7-3-4-8(9)10-5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLOOOXUPLGJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

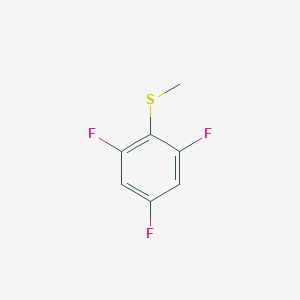


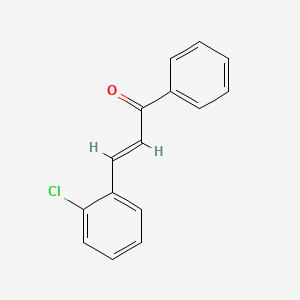
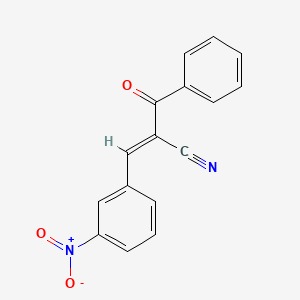
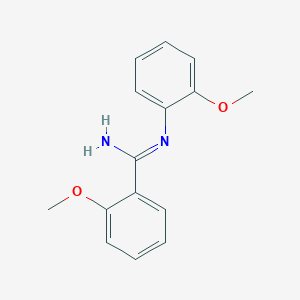
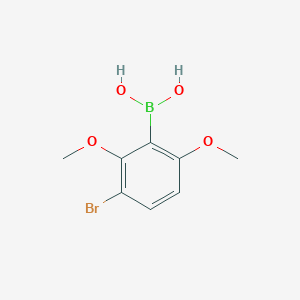
![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)
